N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide
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Overview
Description
N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide is a member of thiazoles.
Scientific Research Applications
Unusual Labilization in Thiazole Chemistry
N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide is related to thiazole chemistry, where labilization of certain groups in thiazole derivatives has been observed. In a study by SouthMichael (1991), they found that the trifluoromethyl group in N-2-Chloro-4-(trifluoromethyl)-5-thiazolyl-N',N'-diethylurea could be replaced with a methyl ester or a trimethylorthothio ester under mild conditions, highlighting the reactivity and potential for chemical modifications in thiazole compounds similar to N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide (SouthMichael, 1991).
Synthesis of Quinazolinocarboline Alkaloids
The reactivity of thiazole derivatives is also demonstrated in the synthesis of complex alkaloids. Mohanta and Kim (2002) successfully synthesized quinazolinocarboline alkaloids from a reaction involving methyl N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anthranilates, which shares structural similarities with N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide. This indicates the compound's potential for synthesizing bioactive molecules (Mohanta & Kim, 2002).
Mannich Base Derivatives in Biological Screening
The synthesis of Mannich base derivatives of N-(2-thiazolyl)-1-phenol-4-sulfonamide, as explored by Sieger et al. (1961), is another area where derivatives of thiazole, akin to N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide, find application. These derivatives were evaluated for biological activity, pointing towards potential pharmacological uses of such compounds (Sieger et al., 1961).
Photolytic Degradation Studies
In a study by Schwartz et al. (2000), the photolytic degradation of thiamethoxam, a compound containing a thiazolyl group, was analyzed. This research could be relevant to understanding the environmental behavior of similar thiazolyl compounds, such as N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide (Schwartz et al., 2000).
properties
Product Name |
N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide |
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Molecular Formula |
C21H25ClN4OS2 |
Molecular Weight |
449 g/mol |
IUPAC Name |
N-[5-[2-(5-chloro-2-methylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]heptanamide |
InChI |
InChI=1S/C21H25ClN4OS2/c1-4-5-6-7-8-18(27)26-21-23-14(3)19(29-21)17-12-28-20(25-17)24-16-11-15(22)10-9-13(16)2/h9-12H,4-8H2,1-3H3,(H,24,25)(H,23,26,27) |
InChI Key |
SUJPMPMXQFHKGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=C(C=CC(=C3)Cl)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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